Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate
CAS No.:
Cat. No.: VC17914330
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H29N3O3 |
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Molecular Weight | 347.5 g/mol |
IUPAC Name | tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate |
Standard InChI | InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-11-7-10-17(23)22-14-12-21(13-15-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24) |
Standard InChI Key | SLGKXRRJZVYPAF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Introduction
Synthesis and Reaction Pathways
Key Synthesis Routes
The compound is typically synthesized via amide coupling between a carboxylic acid precursor and 4-phenylpiperazine. A representative method involves:
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Activation of the Carboxylic Acid:
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Deprotection (Optional):
Table 1: Representative Synthetic Conditions
Reagents/Conditions | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|
EDCI, HOBt, 4-phenylpiperazine | DCM | 25°C | 85% | |
TMSOTf, 2,6-dimethylpyridine | DCM | 0°C → 25°C | 72% |
Physical and Chemical Properties
Structural and Spectral Data
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Molecular Weight: 347.45 g/mol.
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Solubility: Soluble in DCM, THF; sparingly soluble in water (<1 mg/mL) .
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NMR (¹H):
Table 2: Comparative Physicochemical Data
Property | Target Compound | tert-Butyl 4-Phenylpiperazine-1-carboxylate |
---|---|---|
Molecular Formula | C₁₉H₂₉N₃O₃ | C₁₅H₂₀N₂O₂ |
Melting Point | Not reported | 92–94°C |
LogP (Predicted) | 3.2 | 2.8 |
Pharmacological Applications
Role in Drug Development
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Analgesic Intermediates: Structural analogs are utilized in synthesizing carbamoyloxy arylalkanoyl arylpiperazine analgesics, targeting G-protein-coupled receptors (GPCRs) .
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Antipsychotics: Piperazine derivatives are key intermediates in drugs like cariprazine, a D₃/D₂ receptor partial agonist .
Table 3: Bioactivity of Related Compounds
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